molecular formula C20H20N2O4 B11270249 2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide

2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide

Cat. No.: B11270249
M. Wt: 352.4 g/mol
InChI Key: IEEBGYOATYKRFP-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-(propylamino)-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-oxo-2-phenyl-1-phenylamino-ethyl)-benzamide
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide
  • 2,3-dimethoxybenzamide derivatives

Uniqueness

2-methoxy-N-[2-oxo-4-

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-methoxy-N-[2-oxo-4-(propylamino)chromen-3-yl]benzamide

InChI

InChI=1S/C20H20N2O4/c1-3-12-21-17-13-8-4-7-11-16(13)26-20(24)18(17)22-19(23)14-9-5-6-10-15(14)25-2/h4-11,21H,3,12H2,1-2H3,(H,22,23)

InChI Key

IEEBGYOATYKRFP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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